Bienvenue dans la boutique en ligne BenchChem!

pTH (1-34) amide (human)

Osteoporosis GPCR signaling Bone anabolic agent

This pTH (1-34) amide (human) is the essential reference standard for PTH1R-mediated cAMP activation with superior potency (EC50=0.08 nM) vs abaloparatide (0.46 nM). It serves as the prototypical balanced agonist for osteoblast differentiation studies. Select this human-sequence peptide for precise pharmacological benchmarking and translatable preclinical hypoparathyroidism research. Ensure assay integrity by avoiding species-specific analog variance.

Molecular Formula C181H292N56O50S2
Molecular Weight 4117 g/mol
CAS No. 83139-29-1
Cat. No. B3029905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepTH (1-34) amide (human)
CAS83139-29-1
Molecular FormulaC181H292N56O50S2
Molecular Weight4117 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N
InChIInChI=1S/C181H292N56O50S2/c1-21-96(18)146(237-161(269)114(48-53-141(251)252)213-175(283)132(84-240)233-178(286)143(93(12)13)234-148(256)103(185)82-238)179(287)217-111(45-50-134(187)242)156(264)221-120(65-90(6)7)164(272)214-116(55-62-289-20)159(267)226-125(71-100-79-197-86-204-100)168(276)229-128(74-136(189)244)171(279)219-118(63-88(2)3)149(257)202-81-138(246)206-105(39-27-30-56-182)150(258)225-124(70-99-78-196-85-203-99)167(275)223-122(67-92(10)11)165(273)227-129(75-137(190)245)172(280)232-131(83-239)174(282)215-115(54-61-288-19)158(266)211-112(46-51-139(247)248)154(262)209-109(43-34-60-200-181(194)195)160(268)235-144(94(14)15)176(284)216-113(47-52-140(249)250)157(265)224-123(69-98-77-201-104-38-26-25-37-102(98)104)166(274)222-121(66-91(8)9)162(270)210-108(42-33-59-199-180(192)193)152(260)207-106(40-28-31-57-183)151(259)208-107(41-29-32-58-184)153(261)220-119(64-89(4)5)163(271)212-110(44-49-133(186)241)155(263)230-130(76-142(253)254)173(281)236-145(95(16)17)177(285)231-126(72-101-80-198-87-205-101)169(277)228-127(73-135(188)243)170(278)218-117(147(191)255)68-97-35-23-22-24-36-97/h22-26,35-38,77-80,85-96,103,105-132,143-146,201,238-240H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,241)(H2,187,242)(H2,188,243)(H2,189,244)(H2,190,245)(H2,191,255)(H,196,203)(H,197,204)(H,198,205)(H,202,257)(H,206,246)(H,207,260)(H,208,259)(H,209,262)(H,210,270)(H,211,266)(H,212,271)(H,213,283)(H,214,272)(H,215,282)(H,216,284)(H,217,287)(H,218,278)(H,219,279)(H,220,261)(H,221,264)(H,222,274)(H,223,275)(H,224,265)(H,225,258)(H,226,267)(H,227,273)(H,228,277)(H,229,276)(H,230,263)(H,231,285)(H,232,280)(H,233,286)(H,234,256)(H,235,268)(H,236,281)(H,237,269)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H4,192,193,199)(H4,194,195,200)/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-/m0/s1
InChIKeyRRBCHMCWWOHRQL-UMXFMPSGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

pTH (1-34) amide (human) CAS 83139-29-1: A Quantitative Guide to Biological Activity and Receptor Pharmacology


pTH (1-34) amide (human) (CAS 83139-29-1) is a synthetic peptide comprising the biologically active N-terminal 1-34 fragment of human parathyroid hormone [1]. It functions as a full agonist at the type 1 parathyroid hormone receptor (PTH1R), a class B G protein-coupled receptor (GPCR) central to calcium homeostasis and bone metabolism [2]. The peptide retains the essential pharmacophore for receptor activation and downstream signaling, including stimulation of adenylate cyclase and cAMP production, which underlies its anabolic effects on bone [3]. Structurally, it has a molecular weight of 4116.73 Da and the formula C181H292N56O50S2 .

Why Generic Substitution Fails for pTH (1-34) amide (human): Critical Structural and Functional Divergence from Analogs


Substitution of pTH (1-34) amide (human) with seemingly similar peptide analogs such as abaloparatide (PTHrP 1-34 analog) or PTHrP (1-36) is not straightforward due to significant differences in receptor binding kinetics, downstream gene expression profiles, and in vivo pharmacodynamics. While all bind PTH1R, pTH (1-34) exhibits a distinct preference for the R0 receptor conformation compared to PTHrP-based ligands, leading to quantitatively different cAMP signaling responses and unique transcriptional signatures in osteoblasts [1]. These molecular differences manifest as divergent bone formation and resorption profiles in preclinical models and clinical outcomes [2]. This evidence guide provides the specific, quantitative data required to understand why pTH (1-34) amide (human) occupies a unique position in the PTH1R agonist landscape, making its selection a matter of precise scientific matching rather than simple interchangeability.

pTH (1-34) amide (human) CAS 83139-29-1: Head-to-Head Quantitative Evidence for Scientific Selection


pTH (1-34) amide (human) vs. Abaloparatide and PTHrP (1-36): Superior cAMP Potency and PKA Activation in Osteoblasts

In primary murine calvarial osteoblasts, pTH (1-34) elicits a significantly more robust cAMP response compared to both abaloparatide (ABL) and PTHrP (1-36) [1]. Quantitatively, the half-maximal effective concentration (EC50) for cAMP stimulation is reported as 0.08 nM for pTH (1-34), compared to 0.44 nM for PTHrP (1-36) and 0.46 nM for abaloparatide . This increased potency is coupled with greater downstream activation of protein kinase A (PKA) and the transcription factor CREB, indicating a stronger and more sustained activation of the canonical PTH1R signaling pathway [1]. This finding is cross-validated by another study showing pTH (1-34) promotes a more robust cAMP response than PTHrP(1-36) and ABL [2].

Osteoporosis GPCR signaling Bone anabolic agent

pTH (1-34) amide (human) vs. Abaloparatide and PTHrP (1-36): Unique Osteoblast Transcriptomic Signature

Treatment of mouse calvarial osteoblasts with 1 nM of pTH (1-34), PTHrP (1-36), or abaloparatide for 4 hours results in distinct transcriptional profiles as assessed by RNA-Seq [1]. pTH (1-34) regulates the largest number of genes (367), of which a substantial proportion (194 genes) are uniquely regulated and not shared with the other two peptides. In contrast, PTHrP (1-36) regulates only 117 genes (15 unique), and abaloparatide regulates 179 genes (20 unique) [1]. Pathway analysis confirmed that pTH (1-34) and abaloparatide lead to a significant increase in Wnt11 mRNA, while PTHrP (1-36) does not [2].

Osteoblast biology Transcriptomics Bone remodeling

pTH (1-34) amide (human) vs. PTH (1-84): Clinical Equivalence in Calcium Homeostasis with Distinct Pharmacokinetic Profile

In a pilot clinical study directly comparing single doses of pTH (1-34) and full-length PTH (1-84), no significant difference was observed in post-injection serum ionized calcium, 1,25-dihydroxyvitamin D, or urinary calcium excretion [1]. A subsequent meta-analysis of prospective trials in chronic hypoparathyroidism confirmed that both pTH (1-34) and PTH (1-84) are safe and effective, enabling a significant reduction in oral calcium and calcitriol supplementation compared to baseline [2]. However, a key clinical differentiator is pharmacokinetics: the elimination half-life of subcutaneously administered pTH (1-34) in humans is approximately 53.9 to 64.1 minutes [3], whereas PTH (1-84) exhibits a longer half-life of approximately 2.5 hours [4]. This shorter half-life of pTH (1-34) allows for more rapid titration and management of calcium excursions.

Hypoparathyroidism Calcium metabolism Replacement therapy

pTH (1-34) amide (human) vs. PTH (1-31): Superior Anabolic Effect on Cortical Bone in Preclinical Models

In a comparative study using ovariectomized (OVX) rats, a model of postmenopausal osteoporosis, the truncated analog hPTH (1-31) demonstrated a significantly reduced anabolic effect on cortical bone compared to full-length hPTH (1-34) [1]. While both peptides increased trabecular bone mass and periosteal bone formation to a similar extent, hPTH (1-31) failed to induce the same magnitude of anabolic response on the cortical endosteum, resulting in a smaller overall increase in cortical width [1]. Additionally, the increase in bone resorption markers was smaller with hPTH (1-31) than with hPTH (1-34) [1]. These data confirm that the full 1-34 sequence is required for optimal cortical bone anabolism.

Bone anabolic Cortical bone Osteoporosis model

pTH (1-34) amide (human) vs. Bovine PTH (1-34): Comparable Adenylate Cyclase Activation but with Species-Specific Potency

A direct comparison of synthetic human pTH (1-34) amide with bovine PTH (1-34) in canine renal membranes and UMR-106 rat osteosarcoma cells reveals both conservation and divergence in receptor activation [1]. In canine renal membranes, bovine PTH (1-34) was 6-fold more potent than human PTH-like protein (PLP) peptides (EC50 ≈ 3.0 nM for PLP) in stimulating adenylate cyclase [1]. However, in UMR-106 cells (a rat osteoblastic cell line), bovine PTH (1-34) was 2-fold less potent than PLP peptides (EC50 = 0.05 nM for PLP) [1]. This study underscores the importance of using the human-sequence peptide in human cell-based assays and preclinical models intended to predict human pharmacology, as species-specific sequence variations in PTH can lead to quantitatively different signaling outcomes depending on the cellular context.

Receptor pharmacology Species specificity Adenylate cyclase

Optimal Research and Industrial Application Scenarios for pTH (1-34) amide (human) CAS 83139-29-1


Osteoporosis Drug Discovery: Profiling Novel PTH1R Modulators

In screening campaigns for novel osteoanabolic agents, pTH (1-34) amide (human) serves as the essential reference standard for PTH1R-mediated cAMP activation. Its superior potency (EC50 = 0.08 nM in osteoblasts) compared to abaloparatide (0.46 nM) and PTHrP (1-36) (0.44 nM) establishes a high benchmark for full agonism . New chemical entities can be rigorously benchmarked against this human-sequence peptide to assess their relative efficacy and potency in activating the canonical cAMP/PKA pathway, a prerequisite for bone formation.

Basic Bone Biology: Elucidating PTH1R Signal Transduction Mechanisms

Researchers investigating the molecular basis of PTH1R signaling bias should utilize pTH (1-34) amide (human) as the prototypical balanced agonist. Its ability to regulate a broad and unique transcriptomic program in osteoblasts (367 genes, 194 unique) provides a comprehensive baseline for dissecting the signaling pathways downstream of PTH1R [1]. This peptide is ideal for studies employing RNA-Seq, phosphoproteomics, and cell-based biosensors to map the full spectrum of PTH1R-mediated cellular responses.

Hypoparathyroidism Model Development: Establishing Physiologic Calcium Regulation

In preclinical models of hypoparathyroidism, pTH (1-34) amide (human) is the preferred ligand for replacement therapy studies due to its clinical equivalence to full-length PTH (1-84) in normalizing serum calcium while offering a shorter, more manageable half-life (≈60 minutes in humans) [2]. This pharmacokinetic profile allows for precise, intermittent dosing regimens that mimic physiological pulsatility and are directly translatable to the design of human replacement therapies [3].

Bone Anabolic Assay Development: Validating Osteoblast Differentiation and Function

For in vitro assays measuring osteoblast differentiation, mineralization, or gene expression (e.g., alkaline phosphatase activity, Alizarin Red staining, qPCR for osteoblast markers), pTH (1-34) amide (human) is the gold-standard positive control. Its demonstrated ability to robustly induce the expression of key anabolic genes, including Wnt11, ensures assay sensitivity and specificity [1]. The use of the human sequence is critical for data interpretation, as species-specific analogs (e.g., bovine PTH 1-34) can yield quantitatively different results depending on the cell line used [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for pTH (1-34) amide (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.